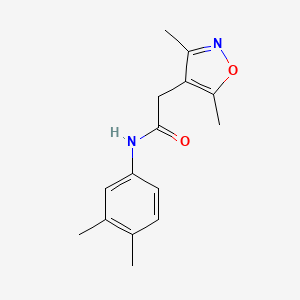![molecular formula C17H14N4O B7461501 2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one, also known as BMPP, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMPP is a heterocyclic compound that contains two nitrogen atoms and a pyridine ring, making it a potent inhibitor of various enzymes and receptors.
Mecanismo De Acción
2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one exerts its pharmacological effects by binding to the active site of enzymes and receptors and inhibiting their activity. This compound has been shown to have a high affinity for CDKs and HDACs, which are involved in cell cycle regulation and epigenetic modifications, respectively. By inhibiting these enzymes, this compound can induce cell cycle arrest and promote apoptosis in cancer cells. This compound also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation and oxidative stress. This compound has been reported to inhibit the activity of various CDKs, including CDK1, CDK2, and CDK4, which are involved in cell cycle regulation. By inhibiting these enzymes, this compound can induce cell cycle arrest and promote apoptosis in cancer cells. This compound has also been shown to inhibit the activity of HDACs, which are involved in epigenetic modifications. By inhibiting these enzymes, this compound can alter the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one has several advantages for lab experiments, including its high potency and selectivity for CDKs and HDACs, which makes it an ideal tool for studying cell cycle regulation and epigenetic modifications. This compound also has good solubility in aqueous and organic solvents, which makes it easy to use in various assays. However, this compound has some limitations, including its low yield from the synthesis method and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one research, including its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. This compound can also be used as a tool for studying cell cycle regulation and epigenetic modifications, which are involved in various cellular processes. Future research can focus on developing more potent and selective inhibitors of CDKs and HDACs based on the structure of this compound.
Métodos De Síntesis
2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one can be synthesized using a one-pot reaction method that involves the condensation of 2-aminobenzimidazole and 2,4-pentanedione in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified using column chromatography. The yield of this compound obtained from this method is around 50%.
Aplicaciones Científicas De Investigación
2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of several enzymes and receptors, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell cycle regulation and epigenetic modifications, respectively. This compound has also been reported to have anti-inflammatory and neuroprotective effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Propiedades
IUPAC Name |
2-(benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-6-7-21-16(8-12)19-13(9-17(21)22)10-20-11-18-14-4-2-3-5-15(14)20/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZBINXIURZCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)
![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)




![N-[2-(difluoromethylsulfanyl)phenyl]benzamide](/img/structure/B7461478.png)

![4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide](/img/structure/B7461494.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)

